molecular formula C20H18ClNO3 B12292973 2-Pyridinylmethyl 2,2-diphenyl-2-hydroxyacetate hydrochloride CAS No. 33335-12-5

2-Pyridinylmethyl 2,2-diphenyl-2-hydroxyacetate hydrochloride

Katalognummer: B12292973
CAS-Nummer: 33335-12-5
Molekulargewicht: 355.8 g/mol
InChI-Schlüssel: NOIYCEVROWCGEL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of pyridin-2-ylmethyl hydroxy(diphenyl)acetate hydrochloride(1:1) typically involves the reaction of pyridin-2-ylmethanol with diphenylacetic acid in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by reacting the product with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

Pyridin-2-ylmethyl hydroxy(diphenyl)acetate hydrochloride(1:1) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridin-2-ylmethyl hydroxy(diphenyl)acetate oxides, while reduction may produce corresponding alcohols or hydrocarbons.

Wissenschaftliche Forschungsanwendungen

Pyridin-2-ylmethyl hydroxy(diphenyl)acetate hydrochloride(1:1) has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound may be used in studies involving enzyme inhibition or receptor binding due to its structural properties.

    Industry: Used in the production of various chemical intermediates and fine chemicals.

Wirkmechanismus

The mechanism of action of pyridin-2-ylmethyl hydroxy(diphenyl)acetate hydrochloride(1:1) involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Pyridin-2-ylmethyl acetate: Similar structure but lacks the diphenyl and hydroxy groups.

    Diphenylacetic acid: Contains the diphenyl group but lacks the pyridin-2-ylmethyl moiety.

    Pyridin-2-ylmethanol: Contains the pyridin-2-ylmethyl group but lacks the diphenylacetic acid component.

Uniqueness

Pyridin-2-ylmethyl hydroxy(diphenyl)acetate hydrochloride(1:1) is unique due to its combination of pyridine, diphenyl, and hydroxy groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry.

Eigenschaften

CAS-Nummer

33335-12-5

Molekularformel

C20H18ClNO3

Molekulargewicht

355.8 g/mol

IUPAC-Name

pyridin-2-ylmethyl 2-hydroxy-2,2-diphenylacetate;hydrochloride

InChI

InChI=1S/C20H17NO3.ClH/c22-19(24-15-18-13-7-8-14-21-18)20(23,16-9-3-1-4-10-16)17-11-5-2-6-12-17;/h1-14,23H,15H2;1H

InChI-Schlüssel

NOIYCEVROWCGEL-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)OCC3=CC=CC=N3)O.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.